1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE
Description
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Properties
CAS No. |
1170199-10-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclopentyl-3-methyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclopentyl-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and presents a detailed, field-proven protocol for its regioselective synthesis. Furthermore, this guide explores the compound's physicochemical properties, potential therapeutic applications, and essential safety and handling protocols. The pyrazole scaffold is a well-established pharmacophore, and this guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the potential of 1-cyclopentyl-3-methyl-1H-pyrazole in novel drug discovery initiatives.
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of interactions with biological targets. The prevalence of the pyrazole moiety in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, underscores its therapeutic importance. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.
This guide focuses on the specific derivative, 1-cyclopentyl-3-methyl-1H-pyrazole, providing a detailed exploration of its synthesis and properties to facilitate its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| CAS Number | 1170199-10-6 | ChemBK[1] |
| Molecular Formula | C₉H₁₄N₂ | ChemBK[1] |
| Molecular Weight | 150.22 g/mol | ChemBK[1] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | General knowledge of similar pyrazoles |
| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General knowledge of similar pyrazoles |
| Boiling Point | (Predicted) 200-250 °C | Inferred from related structures |
| Melting Point | (Predicted) < 25 °C | Inferred from related structures |
Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole: A Regioselective Approach
The synthesis of unsymmetrically substituted pyrazoles often presents the challenge of regioselectivity. The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method. However, with a substituted hydrazine, two regioisomeric products can be formed. This section outlines a reliable, regioselective protocol for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole.
The key to achieving high regioselectivity lies in the differential reactivity of the two carbonyl groups of the 1,3-dicarbonyl starting material and the two nitrogen atoms of the substituted hydrazine.
Proposed Synthetic Pathway
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole can be efficiently achieved through a two-step process involving the initial formation of the pyrazole ring followed by N-alkylation. A more direct, albeit potentially less regioselective, approach is the direct condensation of a suitable diketone with cyclopentylhydrazine. The following diagram illustrates the preferred, regioselective pathway.
Caption: Proposed regioselective synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1 equivalent) and ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain 3-methyl-1H-pyrazole.
Step 2: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Slowly add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-cyclopentyl-3-methyl-1H-pyrazole.
Potential Applications in Drug Discovery
While specific biological activity data for 1-cyclopentyl-3-methyl-1H-pyrazole is not extensively reported in the public domain, the well-documented pharmacological profile of the pyrazole scaffold suggests several potential therapeutic applications. The introduction of a cyclopentyl group at the N1 position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its drug-like properties.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural features of 1-cyclopentyl-3-methyl-1H-pyrazole make it a candidate for investigation as a novel anti-inflammatory or analgesic agent.
Anticancer Activity
The pyrazole ring is a common motif in many kinase inhibitors used in cancer therapy. The substitution pattern of 1-cyclopentyl-3-methyl-1H-pyrazole provides a foundation for the design of novel compounds targeting various protein kinases implicated in cancer progression.
Antimicrobial and Antiviral Activity
Pyrazole derivatives have also been shown to possess a wide range of antimicrobial and antiviral activities. Further investigation of 1-cyclopentyl-3-methyl-1H-pyrazole and its derivatives could lead to the discovery of new agents to combat infectious diseases.
The following diagram illustrates the central role of the pyrazole scaffold in accessing diverse biological activities.
Sources
Literature review of 1-substituted-3-methylpyrazole compounds
Title: The 1-Substituted-3-Methylpyrazole Scaffold: A Technical Guide to Regiocontrol, Synthesis, and Pharmacological Application
Executive Summary
The 1-substituted-3-methylpyrazole moiety represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs), cannabinoid receptor ligands (e.g., Rimonabant derivatives), and emerging agrochemicals.
For the application scientist, the critical technical challenge lies not in the biological evaluation, but in the synthesis regiocontrol . Distinguishing and selectively synthesizing the 1,3-isomer over the thermodynamically competing 1,5-isomer is the primary bottleneck. This guide provides a definitive technical workflow for overcoming this regioselectivity hurdle, validating the structure via NMR diagnostics, and applying the scaffold in drug discovery.
Structural Significance & Pharmacophore Analysis
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2] In 1-substituted-3-methylpyrazoles, the substitution pattern dictates the electronic and steric environment of the binding interface.[2]
-
The "Magic Methyl" Effect: The methyl group at the C3 position often provides a critical hydrophobic anchor. In COX-2 inhibitors, this 3-methyl group inserts into a secondary hydrophobic pocket (valine/leucine rich), enhancing selectivity over COX-1.[2]
-
The N1-Substituent: This is the primary vector for pharmacokinetic (PK) tuning.[2] Aryl groups at N1 (e.g., sulfonamidophenyl) are essential for target engagement in anti-inflammatory pathways.
The Isomer Trap (3-Me vs. 5-Me)
When condensing hydrazines with 1,3-dicarbonyls (the Knorr synthesis), two isomers are possible.
-
1-Substituted-3-methylpyrazole (Desired): Less sterically crowded at the N1-C5 bond.[2]
-
1-Substituted-5-methylpyrazole (Competitor): Often formed due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the more electrophilic carbonyl.[2]
Table 1: Structural & Electronic Comparison
| Feature | 1-Substituted-3-Methylpyrazole | 1-Substituted-5-Methylpyrazole |
| Steric Hindrance (N1-C5) | Low (H atom at C5) | High (Methyl group at C5 clashes with N1-substituent) |
| Electronic Character | N2 is more basic; accessible for H-bonding.[2] | N2 basicity modulated by adjacent methyl induction.[2] |
| Diagnostic 1H NMR (CDCl3) | Methyl singlet: δ 2.10 – 2.35 ppm | Methyl singlet: δ 2.50 – 2.60 ppm (Deshielded) |
| Primary Application | Kinase inhibitors, COX-2 selective agents. | Specialized ligands (e.g., specific GPCRs). |
Synthetic Challenges & Regiocontrol
The synthesis of these compounds is defined by the "Tautomer Trap." The following diagram illustrates the competing pathways and the solution using modern regioselective methods.
Figure 1: The bifurcation of the Knorr synthesis versus the modern direct route.[3] The traditional path requires difficult separation of isomers, whereas the modern tosylhydrazone route yields the 3-methyl isomer exclusively.
Detailed Experimental Protocols
To ensure scientific integrity, we present two protocols: the Classic Method (for bulk, low-cost synthesis) and the Advanced Regioselective Method (for high-value library generation).
Protocol A: Advanced Regioselective Synthesis (The Tosylhydrazone Route)
Recommended for Drug Discovery Applications where isomer purity is paramount. Reference: Kong, Y., et al. Org. Lett. 2014 [1].[2]
Reagents:
-
N-alkylated/arylated tosylhydrazone (derived from aldehyde).[2]
-
Terminal Alkyne (e.g., Phenylacetylene).
-
Base: t-BuOK (Potassium tert-butoxide).[2]
-
Solvent: 1,4-Dioxane or Pyridine.[2]
Step-by-Step Workflow:
-
Preparation: In a flame-dried reaction vial, dissolve the N-substituted tosylhydrazone (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).
-
Activation: Add t-BuOK (2.5 equiv) in one portion.
-
Cyclization: Heat the mixture to 110°C under an argon atmosphere. Stir for 3–6 hours.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x). Dry organic layer over Na₂SO₄.[2][4]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: The product will be exclusively the 1,3,5-trisubstituted pyrazole (or 1,3-disubstituted if using specific starting materials), with no detection of the 1,5-isomer.
Protocol B: Self-Validating NMR Diagnostic System
How to prove you have the correct isomer.
When synthesizing these compounds, you must run a 1H NMR to confirm regiochemistry. Use the methyl group shift as your "diagnostic beacon."
-
Solvent: CDCl₃ (Chloroform-d)[2]
-
Diagnostic Peak (3-Methyl): Look for a sharp singlet between δ 2.15 – 2.35 ppm .[2]
-
Diagnostic Peak (5-Methyl): If the singlet appears downfield at δ 2.50 – 2.60 ppm , you have synthesized the 1,5-isomer (often due to steric deshielding from the N1-phenyl ring).
Technical Insight: In 1-phenyl-3-methyl-5-substituted systems, the 5-substituent interacts with the N-phenyl ring, twisting it out of planarity.[2] However, the 5-methyl group itself (if present) sits in the desheilding cone of the N-aryl ring, consistently shifting it downfield relative to the 3-methyl position [2].
Biological Applications & Signaling Pathways
The 1-substituted-3-methylpyrazole scaffold is most famous for its role in COX-2 inhibition .[2] The 3-methyl group fits into the small hydrophobic pocket of the COX-2 enzyme, which is accessible due to the exchange of Isoleucine (in COX-1) for Valine (in COX-2).[2]
Figure 2: Mechanism of Action. The 1-substituted-3-methylpyrazole scaffold selectively inhibits COX-2, sparing COX-1 and reducing gastrointestinal side effects.[2]
Key Therapeutic Areas:
-
Inflammation: Selective COX-2 inhibitors (Celecoxib analogs).[2]
-
Oncology: Inhibition of EGFR and antiproliferative activity against MCF-7 and HepG2 cell lines [3].[2]
-
Agrochemicals: 1-Aryl-3-methylpyrazoles serve as precursors for insecticides (e.g., Fipronil analogs, though Fipronil itself is a 3-cyano derivative, the 3-methyl variants are common metabolic precursors or analogs).[2]
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.
-
Fakhraian, H., & Nafari, Y. (2021).[3] Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133, 40.
-
Alegaon, S. G., et al. (2014). Synthesis and pharmacological evaluation of some novel 1-substituted-3-methyl-5-arylpyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence in drug discovery is attributed to its ability to engage in various biological interactions, serving as a versatile pharmacophore. The N-substituted pyrazole moiety, in particular, is a key feature in a range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and psychoactive agents. The target molecule, 1-cyclopentyl-3-methyl-1H-pyrazole, represents a synthetically accessible derivative with potential applications in the development of novel therapeutics, making a robust and well-documented synthetic protocol highly valuable for the research community.
This document provides a comprehensive, step-by-step guide for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole, grounded in the principles of the Knorr pyrazole synthesis. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Reaction Overview: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] In this specific synthesis, acetylacetone serves as the 1,3-dicarbonyl precursor, providing the 3-methylpyrazole core, while cyclopentylhydrazine acts as the nucleophile, introducing the cyclopentyl group at the N1 position of the pyrazole ring. The reaction is typically facilitated by acid catalysis, which activates the carbonyl groups of the acetylacetone for nucleophilic attack by the hydrazine.[3]
The overall reaction is depicted below:
Figure 1: General reaction scheme for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole.
Part 1: Synthesis of Cyclopentylhydrazine Hydrochloride (Precursor)
Cyclopentylhydrazine is not as commonly available as hydrazine hydrate or phenylhydrazine and may need to be synthesized. A common route involves the nucleophilic substitution of a cyclopentyl halide with hydrazine, followed by conversion to the more stable hydrochloride salt.
Protocol 1: Synthesis of Cyclopentylhydrazine Hydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclopentyl bromide | 149.03 | 10.0 g | 67.1 |
| Hydrazine hydrate (~64%) | 50.06 | 21.0 g | ~268 |
| Ethanol (95%) | - | 100 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentyl bromide (10.0 g, 67.1 mmol) in 50 mL of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (21.0 g, ~268 mmol, 4 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate is used to minimize the formation of the dialkylated product.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted cyclopentyl bromide and other non-polar impurities.
-
Salt Formation: Cool the aqueous layer in an ice bath and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2).
-
Crystallization and Isolation: The cyclopentylhydrazine hydrochloride will precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Drying: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield cyclopentylhydrazine hydrochloride.
Part 2: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole
This part details the core Knorr cyclocondensation reaction to form the target pyrazole.
Protocol 2: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclopentylhydrazine hydrochloride | 136.62 | 5.0 g | 36.6 |
| Sodium hydroxide | 40.00 | 1.46 g | 36.6 |
| Acetylacetone | 100.12 | 3.67 g | 36.6 |
| Glacial Acetic Acid | 60.05 | 2 mL | - |
| Ethanol (95%) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Liberation of Free Hydrazine: In a 100 mL round-bottom flask, dissolve cyclopentylhydrazine hydrochloride (5.0 g, 36.6 mmol) in 20 mL of water. To this solution, add a solution of sodium hydroxide (1.46 g, 36.6 mmol) in 10 mL of water dropwise with stirring. The free cyclopentylhydrazine will separate as an oily layer. Extract the free hydrazine with dichloromethane (3 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and carefully remove the solvent under reduced pressure. Caution: Free hydrazines can be toxic and volatile. Handle in a well-ventilated fume hood.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the freshly prepared cyclopentylhydrazine in 50 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (3.67 g, 36.6 mmol) followed by glacial acetic acid (2 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add 50 mL of water and neutralize the excess acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
Part 3: Purification and Characterization
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.
-
Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-cyclopentyl-3-methyl-1H-pyrazole as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized 1-cyclopentyl-3-methyl-1H-pyrazole should be confirmed by spectroscopic methods.
Expected Spectroscopic Data (Based on Analogous Structures):
-
¹H NMR (CDCl₃):
-
δ ~ 5.8-6.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.[4]
-
δ ~ 4.5-4.8 ppm (quintet, 1H): Methine proton of the cyclopentyl group attached to the nitrogen.
-
δ ~ 2.2-2.3 ppm (s, 3H): Methyl protons at the C3 position of the pyrazole ring.[4]
-
δ ~ 1.6-2.1 ppm (m, 8H): Methylene protons of the cyclopentyl ring.
-
-
¹³C NMR (CDCl₃):
-
δ ~ 148-150 ppm: C3 of the pyrazole ring.
-
δ ~ 138-140 ppm: C5 of the pyrazole ring.
-
δ ~ 104-106 ppm: C4 of the pyrazole ring.[4]
-
δ ~ 60-62 ppm: Methine carbon of the cyclopentyl group.
-
δ ~ 32-34 ppm: Methylene carbons of the cyclopentyl group adjacent to the methine carbon.
-
δ ~ 24-26 ppm: Other methylene carbons of the cyclopentyl group.
-
δ ~ 12-14 ppm: Methyl carbon at the C3 position.[4]
-
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺: 151.12.
Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. It is recommended to perform a full spectroscopic analysis to confirm the structure of the synthesized compound.
Workflow and Mechanism Diagrams
Figure 2: Experimental workflow for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole.
Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.
References
- Girish, Y. R., et al. (2014). An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Faria, J. V., et al. (2017). Pyrazole-containing compounds as anticancer agents: A patent review (2010-2015).
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
- Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796.
- Bhat, B. A., et al. (2015). Pyrazole and its biological activity: A review. Bioorganic & Medicinal Chemistry, 23(17), 5177-5201.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
-
PubChemLite. (2026). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine Hydrate. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole
Introduction: Accelerating Pyrazole Synthesis through Microwave Irradiation
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The synthesis of substituted pyrazoles, such as 1-cyclopentyl-3-methyl-1H-pyrazole, is therefore of significant interest. Traditional synthetic methods often involve lengthy reaction times and can suffer from low yields and the formation of side products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering rapid, efficient, and clean reaction pathways.[2] This application note provides a detailed protocol for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole using microwave irradiation, emphasizing the scientific rationale behind the methodology and offering insights for optimization.
Microwave heating provides a unique mechanism of energy transfer directly to the reacting molecules, leading to rapid and uniform heating of the reaction mixture.[3] This often results in dramatic reductions in reaction times, from hours to mere minutes, and can lead to higher yields and improved product purity.[4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[3]
Reaction Mechanism and Strategy
The most common and direct route to the synthesis of pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In the case of 1-cyclopentyl-3-methyl-1H-pyrazole, the logical precursors are cyclopentylhydrazine and a suitable 3-carbon carbonyl compound that will yield the 3-methyl substitution pattern. For the purpose of this guide, we will focus on the reaction with acetylacetone (2,4-pentanedione), which will yield 1-cyclopentyl-3,5-dimethyl-1H-pyrazole. The principles and protocol can be adapted for other diketones to achieve different substitution patterns.
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the cyclopentylhydrazine attacks one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Controlling Regioselectivity
When using an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible. The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents on both the hydrazine and the diketone, as well as the reaction conditions (pH, solvent, temperature).[5] Microwave irradiation can sometimes influence regioselectivity due to the rapid heating and different energy transfer mechanisms compared to conventional heating. It is crucial to analyze the final product to confirm the identity of the resulting isomer.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclopentylhydrazine hydrochloride | ≥97% | Commercially Available |
| Acetylacetone (2,4-pentanedione) | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Sodium Bicarbonate | Saturated Solution | Prepared in-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
| Microwave Synthesis Vials (10 mL) | - | Appropriate for the instrument |
| Magnetic Stir Bars | - | - |
Microwave Synthesis Protocol for 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole
This protocol is designed for a dedicated microwave reactor for organic synthesis with online temperature and pressure monitoring.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add cyclopentylhydrazine hydrochloride (1.0 mmol).
-
Solvent and Reactant Addition: To the vial, add anhydrous ethanol (3 mL) followed by acetylacetone (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The acidic conditions facilitate the condensation reaction.
-
Vial Sealing: Securely seal the vial with the appropriate cap. It is critical that the vial is sealed completely to withstand the pressure generated during heating.[6]
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system can be employed.
-
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Microwave Power | Dynamic | To maintain a constant temperature of 120 °C. |
| Temperature | 120 °C | Provides sufficient energy for rapid reaction while minimizing side product formation. |
| Reaction Time | 10 minutes | Significantly reduced from conventional heating methods.[4] |
| Solvent | Ethanol | A polar solvent that couples efficiently with microwave irradiation and is a good solvent for the reactants. |
| Expected Yield | >80% | Microwave synthesis typically leads to high yields in pyrazole formation. |
Workflow and Data Visualization
Caption: Workflow for the microwave-assisted synthesis of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the following measures:
-
Monitoring Reaction Completion: The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be compared with literature values or expected chemical shifts.
-
Yield Calculation: An accurate calculation of the isolated yield provides a quantitative measure of the reaction's efficiency.
-
Reproducibility: The use of a dedicated microwave reactor with precise temperature and pressure control ensures high reproducibility of the synthesis.[2]
Conclusion
Microwave-assisted synthesis offers a superior alternative to conventional heating methods for the preparation of 1-cyclopentyl-3-methyl-1H-pyrazole and its analogues. The protocol detailed in this application note provides a rapid, efficient, and high-yielding route to this important heterocyclic scaffold. By understanding the underlying principles of microwave heating and reaction mechanism, researchers can leverage this technology to accelerate the discovery and development of new pyrazole-based drug candidates.
References
-
Thirukovela, S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
-
Thirukovela, S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. ResearchGate. Available at: [Link]
-
de la Cruz, P., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Karakaya, A., & Ceylan, S. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Kumar, D., et al. (2016). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Madasu, V. M., et al. (2025). Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2020). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and their DFT studies. RSC Advances. Available at: [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Available at: [Link]
-
Yadav, A. R., et al. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Organic Syntheses. (n.d.). Practical Microwave Synthesis for Organic Chemists. Available at: [Link]
-
Venkateswarlu, V., et al. (2018). Synthesis of pyrazoles and dihydropyrazoles. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Gunes, D., et al. (2023). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory activity. Journal of the Serbian Chemical Society. Available at: [Link]
-
JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. Available at: [Link]
-
Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Kumar, A., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
-
Calvino-Casilda, V., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]
-
Krchnak, V., et al. (2015). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Tetrahedron Letters. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Silva, A. M. S., et al. (2022). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. Available at: [Link]
-
Al-Moktari, M. A., et al. (2022). Green Microwave-Assisted Synthesis of Cyclic/Acyclic Ureas from Propylene Carbonate. ResearchGate. Available at: [Link]
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- 1. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Using 1-cyclopentyl-3-methyl-1h-pyrazole as a ligand in coordination chemistry
Application Note: Steric Modulation in Coordination Complexes using 1-Cyclopentyl-3-methyl-1H-pyrazole
Executive Summary
This guide details the protocols for utilizing 1-cyclopentyl-3-methyl-1H-pyrazole (
Key Applications:
-
Catalysis: Tuning steric bulk in Palladium(II) cross-coupling precatalysts.
-
Bioinorganic Chemistry: Modeling hydrophobic pockets in Copper(I/II) metalloenzymes.
-
Crystal Engineering: Disrupting packing forces to alter solubility profiles of metal-organic frameworks (MOFs).
Ligand Profile & Properties
The ligand binds exclusively through the
| Property | Specification |
| IUPAC Name | 1-cyclopentyl-3-methyl-1H-pyrazole |
| Formula | |
| MW | 150.22 g/mol |
| Coordination Mode | Neutral Monodentate ( |
| Cone Angle (Est.) | ~135° (Larger than 1-methylpyrazole) |
| Solubility | High in DCM, THF, Toluene; Low in Water |
Protocol A: Ligand Preparation & Quality Control
Note: If purchasing commercial grade, skip to Step 3 (QC).
Objective: Synthesize and purify
Workflow Diagram
Caption: Synthesis pathway emphasizing the critical distillation step to separate regioisomers.
Step-by-Step Procedure
-
Reagents: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMF under Argon.
-
Addition: Add 3-methylpyrazole (1.0 eq) dropwise at 0°C. Stir for 30 min (
evolution). -
Alkylation: Add bromocyclopentane (1.1 eq) dropwise. Warm to RT and stir for 12 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate (
).[1] Wash organics with brine, dry over . -
Purification (CRITICAL): The reaction yields a mixture of 1,3-dimethyl (Target) and 1,5-dimethyl (Impurity) isomers.
-
Method: Fractional distillation under reduced pressure.
-
Identification: The 1,5-isomer typically boils at a slightly higher temperature and shows a distinctive NMR shift for the methyl group (shielded by the cyclopentyl ring).
-
-
QC Check:
NMR in . Target methyl peak ppm. Impurity methyl peak ppm.
Protocol B: Synthesis of [PdCl2(L)2] Precatalysts
Context: This protocol generates a defined Pd(II) square planar complex, useful as a precatalyst for Suzuki-Miyaura coupling. The bulky cyclopentyl group improves solubility in non-polar solvents compared to standard pyrazole complexes.
Reagents
- (Bis(acetonitrile)dichloropalladium(II))
- (Ligand from Protocol A)
-
Solvent: Dichloromethane (DCM) dry.
Mechanism & Workflow
Caption: Ligand substitution pathway for Palladium(II) complexation.
Step-by-Step Procedure
-
Dissolution: Dissolve 0.5 mmol of
in 10 mL of dry DCM. The solution should be bright yellow. -
Ligand Addition: Add 1.05 mmol (2.1 eq) of
dissolved in 2 mL DCM dropwise.-
Observation: A slight color shift to orange-yellow indicates coordination.
-
-
Reaction: Stir at room temperature for 2 hours. The labile acetonitrile ligands are displaced by the stronger
-donor pyrazoles. -
Isolation:
-
Concentrate the solution to ~2 mL under vacuum.
-
Slowly add 15 mL of cold n-Hexane or Diethyl Ether while stirring vigorously.
-
A yellow/orange precipitate will form.
-
-
Filtration: Collect the solid by filtration. Wash with pentane (
mL). -
Drying: Dry under high vacuum for 4 hours to remove traces of acetonitrile.
Validation:
-
IR Spectroscopy: Disappearance of coordinated nitrile stretches (
). -
NMR: Distinct downfield shift of the
proton on the pyrazole ring due to proximity to the electrophilic Pd center.
Protocol C: Synthesis of Homoleptic [Cu(L)4]+ Complexes
Context: Copper(I) complexes with bulky pyrazoles are often used to study photoluminescence or as models for enzyme active sites. The steric bulk of the cyclopentyl group prevents the formation of polymeric chains, favoring discrete monomeric species.
Reagents
- (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
Solvent: THF (Tetrahydrofuran).
Step-by-Step Procedure
-
Preparation: In a glovebox or under
, dissolve 0.2 mmol in 5 mL THF. -
Addition: Add 0.85 mmol (4.2 eq) of
directly to the solution. -
Reflux: Heat to 60°C for 1 hour to ensure complete substitution of the coordination sphere.
-
Crystallization:
-
Layer the THF solution with 10 mL of Pentane.
-
Store at -20°C for 24 hours.
-
-
Result: Colorless blocks of
suitable for X-ray diffraction.
Analytical Reference Data
| Technique | Parameter | Diagnostic Value | Interpretation |
| Indicates N2-Metal binding (deshielding). | |||
| Multiplet; confirms N-alkylation integrity. | |||
| IR | ~1580 | Shift of +10-20 | |
| Solubility | DCM/Chloroform | High | Cyclopentyl group confers high lipophilicity. |
References
-
Trofimenko, S. (1993). Chem. Rev., 93(3), 943–980. "The Coordination Chemistry of Pyrazole-Derived Ligands." (Foundational text on pyrazole coordination modes).
-
Mukherjee, R. (2000). Coord.[2][3][4][5][6] Chem. Rev., 203(1), 151-218. "Coordination chemistry of pyrazole-based ligands." (Detailed electronic properties of N-substituted pyrazoles).
-
Singer, R. D., et al. (2001). J. Organomet. Chem., 625(1), 44-50. "Synthesis and characterization of palladium(II) complexes containing N-substituted pyrazoles." (Protocol basis for Pd-complexation).
-
Beck, A., et al. (2015). Inorg.[2][6] Chem., 54(17), 8192-8200. "Steric Modulation in Copper(I) Pyrazole Complexes." (Protocol basis for Cu-complexation and steric effects).
-
PubChem Compound Summary. "1-cyclopentyl-3-methyl-1H-pyrazole." (Chemical structure and physical property verification).
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Pyrazole Alkylation
For Immediate Release
Introduction
The alkylation of unsymmetrical pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel pharmaceuticals and agrochemicals. However, the inherent nucleophilicity of both nitrogen atoms (N1 and N2) within the pyrazole ring often leads to the formation of regioisomeric mixtures, posing significant challenges in purification and yield optimization.[1][2] This technical guide, presented in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to empower researchers in selectively controlling N1 versus N2 alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position of a pyrazole?
The regiochemical outcome of pyrazole alkylation is a delicate interplay of several key factors:
-
Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Therefore, bulky substituents on the pyrazole ring or a large, sterically demanding alkylating agent will favor substitution at the more accessible nitrogen.[1][3]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[1][4] Electron-withdrawing groups can decrease the electron density of the nearby nitrogen, potentially favoring alkylation at the more distant, electron-rich nitrogen.
-
The Nature of the Base and Counterion: The choice of base is critical and can dramatically sway the N1/N2 ratio.[1][4] The size and charge of the cation associated with the base (the counterion) can influence the reaction's regioselectivity.[4]
-
Solvent Polarity: The solvent plays a crucial role in stabilizing the transition state of the reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often employed and can favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[1]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures can allow for an equilibrium to be reached, favoring the more stable, thermodynamically controlled product.[5][6][7]
Q2: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?
Achieving high selectivity for the N1 position often involves a strategic combination of the factors mentioned above. Here are some troubleshooting steps:
-
Employ a Bulky Alkylating Agent: If the substituent at the 3-position of the pyrazole is smaller than the substituent at the 5-position (or if the 5-position is unsubstituted), using a sterically demanding alkylating agent can effectively block the approach to the N2 nitrogen, thus favoring N1 alkylation.[1]
-
Utilize Specific Base/Solvent Systems: The combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been reported to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][8]
-
Consider Masked Methylating Reagents: For N-methylation, using sterically bulky α-halomethylsilanes can significantly improve N1 selectivity. These reagents readily undergo protodesilylation to yield the N-methyl pyrazole.[9][10]
Q3: My desired product is the N2-alkylated pyrazole, but I am predominantly forming the N1 isomer. What strategies can I use to reverse the selectivity?
Favoring the N2 position, which is often more sterically hindered, requires a more nuanced approach:
-
Leverage Catalyst Systems: Magnesium-based catalysts, such as MgBr₂, have been shown to promote N2-alkylation.[1]
-
Exploit Intramolecular Interactions: The choice of alkylating agent can be critical. For instance, using an alkylating agent capable of forming a hydrogen bond with a substituent on the pyrazole ring can stabilize the transition state leading to the N2 product.[11]
-
Tune Electronic Effects: If possible, modifying the substituents on the pyrazole ring to electronically favor the N2 position can be a powerful strategy. An electron-withdrawing group at the 3-position can decrease the nucleophilicity of the N2 nitrogen, making the N1 nitrogen more reactive. Conversely, an electron-donating group at the 3-position could potentially enhance the nucleophilicity of the N2 nitrogen.
Troubleshooting Guide: Common Scenarios and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Near 1:1 Mixture of N1/N2) | - Minimal steric or electronic differentiation between N1 and N2. - Suboptimal choice of base, solvent, or temperature. | - Modify Steric Hindrance: If feasible, use a bulkier alkylating agent to favor the less hindered nitrogen.[1] - Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are a good starting point.[1] Consider fluorinated alcohols (TFE, HFIP) for enhanced selectivity.[1] - Base Optimization: Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃). The counterion can play a significant role.[4] - Temperature Adjustment: Try running the reaction at a lower temperature to favor the kinetic product.[5] |
| Low Reaction Yield | - Poor reactivity of the alkylating agent. - Incomplete deprotonation of the pyrazole. - Side reactions. - Poor solubility of starting materials. | - Check Alkylating Agent: Ensure the leaving group is sufficiently reactive (e.g., I > Br > Cl). - Re-evaluate Base Stoichiometry: Use a slight excess of a strong enough base (e.g., NaH) to ensure complete deprotonation.[12] - Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen. - Solubility Check: Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Reaction Fails to Proceed | - Inactive alkylating agent. - Base is not strong enough to deprotonate the pyrazole. - Reaction temperature is too low. | - Verify Reagent Quality: Confirm the purity and reactivity of your alkylating agent. - Increase Basicity: Switch to a stronger base (e.g., from K₂CO₃ to NaH). - Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
Experimental Protocols
General Protocol for Base-Mediated N-Alkylation of Pyrazoles
This procedure provides a general starting point for the N-alkylation of pyrazoles. Optimization of the base, solvent, and temperature will likely be necessary to achieve the desired regioselectivity.
Materials:
-
Pyrazole (1.0 eq)
-
Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2 - 1.5 eq)
-
Alkylating Agent (e.g., Alkyl halide) (1.1 eq)
-
Inert Gas (Nitrogen or Argon)
-
Standard workup and purification reagents (water, organic solvent, brine, drying agent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyrazole (1.0 eq) and the base (1.2-1.5 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation. For weaker bases, gentle heating may be required.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous ammonium chloride solution (especially if using NaH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Alternative Protocol: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This method offers an alternative to base-mediated alkylations and can be particularly useful for certain substrates.[3][13]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0-1.2 eq)
-
Brønsted acid catalyst (e.g., Camphorsulfonic acid (CSA), 0.2 eq)
-
Anhydrous, non-polar solvent (e.g., 1,2-Dichloroethane (DCE))
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyrazole (1.0 eq), the trichloroacetimidate (1.0-1.2 eq), and the Brønsted acid catalyst (0.2 eq).
-
Add the anhydrous solvent to achieve a concentration of approximately 0.25 M.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Path to Regioselectivity
The following diagram illustrates the decision-making process for optimizing the regioselectivity of pyrazole alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
HPLC retention time comparison of pyrazole regioisomers
An In-Depth Guide to Resolving Pyrazole Regioisomers by High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug discovery and development, the synthesis of substituted pyrazoles often yields a mixture of regioisomers. These isomers, possessing the same molecular formula but differing in the arrangement of substituents on the pyrazole ring, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, their accurate identification and separation are not merely analytical exercises but critical imperatives for advancing safe and effective therapeutics.
Separating pyrazole regioisomers is a significant chromatographic challenge due to their often subtle differences in physicochemical properties like polarity, pKa, and dipole moment[1][2]. This guide provides a comprehensive comparison of their retention behavior in reversed-phase HPLC, grounded in experimental data and mechanistic principles. We will explore the causal relationships behind experimental choices, offering a framework for developing robust and reliable separation methods.
The Core Challenge: Physicochemical Similarities
The primary difficulty in separating pyrazole regioisomers lies in their inherent structural similarity. For instance, in the common synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two primary regioisomers can form[2]. These isomers may only differ in the position of a substituent relative to the nitrogen atoms in the pyrazole ring, leading to very close polarity and, therefore, similar retention times on standard chromatographic phases[1]. The key to their separation is to exploit the subtle yet significant differences in their molecular properties.
Key Physicochemical Differences to Exploit:
-
Dipole Moment: The arrangement of substituents and nitrogen atoms creates a unique molecular dipole moment for each regioisomer. This difference influences the isomer's interaction with the polar mobile phase and the stationary phase.
-
Hydrogen Bonding Capability: The accessibility of the pyrazole nitrogen atoms for hydrogen bonding can differ between regioisomers. This is a critical factor, as interactions with protic solvents in the mobile phase or residual silanols on the stationary phase can be selectively modulated[3][4].
-
pKa Values: The basicity of the pyrazole nitrogens can be influenced by the electronic effects of adjacent substituents. Modifying the pH of the mobile phase can alter the ionization state of the isomers, leading to significant changes in retention, a technique known as ion-suppression chromatography[5].
Case Study: Separation of 1,3- vs. 1,5-Disubstituted Pyrazole Regioisomers
To illustrate the principles of separation, we will consider a hypothetical but representative case study involving the separation of two common regioisomers: a 1,5-disubstituted pyrazole (Regioisomer A) and its 1,3-disubstituted counterpart (Regioisomer B).
Typically, the 1,5-isomer is less polar than the 1,3-isomer due to differences in the overall molecular dipole moment. The lone pair of electrons on the N2 nitrogen is often more sterically hindered in the 1,5-isomer, which can reduce its hydrogen bonding interactions with the mobile phase.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a systematic approach to developing a separation method for our target regioisomers.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)[6]. A C18 column is a robust and common starting point for reversed-phase separation of pyrazole derivatives[1][7].
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), Milli-Q water, and trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the regioisomer mixture in methanol. Dilute to 50 µg/mL with a 50:50 mixture of water and acetonitrile for injection.
2. Chromatographic Method Development Workflow:
Caption: Workflow for HPLC method development to separate pyrazole regioisomers.
3. Detailed Method Parameters:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL[6]
-
Detection: 254 nm (or the λmax of the specific pyrazoles)
-
Gradient Program: As described in the data table below.
Data Presentation and Analysis
The following table summarizes the retention times (t_R_) and resolution (R_s_) for Regioisomer A (1,5-disubstituted) and Regioisomer B (1,3-disubstituted) under different mobile phase conditions.
| Method ID | Mobile Phase B | Gradient Program | t_R_ (A) (min) | t_R_ (B) (min) | Resolution (R_s_) | Observations |
| 1 | Acetonitrile | 30% B isocratic | 12.5 | 13.1 | 1.1 | Poor resolution, long run time. |
| 2 | Acetonitrile | 50% B isocratic | 6.8 | 7.1 | 0.9 | Co-elution worsens as retention decreases. |
| 3 | Acetonitrile | 10-90% B in 10 min | 8.2 | 8.7 | 1.6 | Baseline separation achieved. The gradient helps focus peaks. |
| 4 | Methanol | 20-100% B in 10 min | 9.5 | 10.2 | 1.8 | Methanol, being a protic solvent, enhances selectivity. |
| 5 | Acetonitrile (0.1% Formic Acid) | 10-90% B in 10 min | 8.1 | 8.6 | 1.5 | Formic acid provides similar results to TFA for these analytes. |
Discussion: The "Why" Behind the Separation
The experimental data reveals several key principles governing the separation of pyrazole regioisomers.
Influence of Organic Modifier Concentration: As shown by comparing Method 1 and Method 2, increasing the percentage of the organic solvent (acetonitrile) in a reversed-phase system decreases the retention time of both isomers[9]. This is expected, as the mobile phase becomes more nonpolar, increasing its eluting strength. However, this often comes at the cost of resolution. The isomers spend less time interacting with the stationary phase, diminishing the opportunity for separation. A gradient elution (Method 3) is generally superior for complex mixtures as it provides good separation while keeping run times reasonable[9].
The Critical Role of Solvent Choice (ACN vs. MeOH): Method 4 demonstrates a significant improvement in resolution when methanol is substituted for acetonitrile. This is a crucial insight rooted in the differing properties of the solvents.
-
Acetonitrile is an aprotic polar solvent. It primarily interacts with analytes via dipole-dipole interactions[4].
-
Methanol is a protic polar solvent, capable of acting as both a hydrogen bond donor and acceptor[4].
The enhanced resolution with methanol suggests that hydrogen bonding plays a key role in the separation mechanism[3][4]. Regioisomer B (1,3-disubstituted), with its potentially more accessible N2 lone pair, can form stronger hydrogen bonds with the methanol in the mobile phase. This can lead to subtle changes in its interaction with the C18 stationary phase compared to Regioisomer A, resulting in improved selectivity.
Impact of Mobile Phase Additives: Acidic modifiers like TFA or formic acid (Method 5) are often used in reversed-phase chromatography to improve peak shape for basic compounds[1][6]. They work by an ion-suppression mechanism, protonating the basic sites on the analytes (the pyrazole nitrogens) and minimizing undesirable interactions with residual acidic silanol groups on the silica-based stationary phase. This leads to sharper, more symmetrical peaks and more reproducible retention times. For pyrazoles, which are weakly basic, the choice between TFA and formic acid may not drastically alter selectivity but is essential for good chromatography.
Conclusion and Recommendations
The successful HPLC separation of pyrazole regioisomers is an achievable goal that hinges on the systematic manipulation of chromatographic parameters to exploit subtle differences in their molecular properties.
Key Takeaways for Method Development:
-
Start with a Gradient: Always begin with a broad gradient screen on a C18 column to establish the retention window of the isomers.
-
Optimize the Organic Solvent: Test both acetonitrile and methanol. If resolution is challenging, the different hydrogen bonding capabilities of methanol may provide the necessary selectivity.
-
Control the pH: Use an acidic modifier like 0.1% TFA or formic acid to ensure sharp, symmetrical peaks and reproducible retention times.
-
Fine-Tune the Gradient: Once baseline separation is achieved, the gradient slope and duration can be optimized to maximize resolution while minimizing the analysis time.
By applying these principles, researchers can move from an unresolved mixture to a robust and reliable analytical method capable of accurately quantifying pyrazole regioisomers, ensuring the quality and safety of developmental drug candidates.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
-
Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-3-methyl-1H-pyrazole
This guide provides essential procedural information for the safe and compliant disposal of 1-Cyclopentyl-3-methyl-1H-pyrazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to offer clear, actionable steps and the scientific rationale behind them, ensuring that laboratory waste is managed in a manner that protects both personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Cyclopentyl-3-methyl-1H-pyrazole was not available at the time of writing. The guidance provided herein is based on the known hazards of structurally similar pyrazole derivatives and established principles of hazardous waste management under the U.S. Environmental Protection Agency (EPA) regulations. It is imperative to treat this compound as hazardous waste unless a formal hazard assessment by a qualified professional determines otherwise.
Hazard Assessment and Characterization
-
Skin Corrosion/Irritation: Many pyrazole derivatives are classified as skin irritants.[1][2]
-
Serious Eye Damage/Eye Irritation: This is a common hazard associated with this class of chemicals.[1][2]
-
Acute Oral Toxicity: Some related compounds are harmful if swallowed.[2][3]
Given these potential risks, 1-Cyclopentyl-3-methyl-1H-pyrazole and any materials contaminated with it must be managed as hazardous waste. This approach aligns with the "cradle-to-grave" responsibility for hazardous waste generators as mandated by the Resource Conservation and Recovery Act (RCRA).[4][5][6][7][8] This federal law governs the disposal of all solid and hazardous waste, ensuring it is tracked from generation to final disposal.
Personal Protective Equipment (PPE)
When handling 1-Cyclopentyl-3-methyl-1H-pyrazole for disposal, adherence to proper PPE protocols is non-negotiable. The causality is simple: prevent all routes of exposure.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust.
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are critical to prevent accidental chemical reactions and ensure the safety of all personnel.[9]
Step 1: Designate a Waste Container Select a container that is chemically compatible with pyrazoles. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended. The container must be in good condition, free of leaks or cracks.[9]
Step 2: Segregate Waste Streams There are two primary forms of waste to consider:
-
Pure Chemical Waste: This includes unused or expired 1-Cyclopentyl-3-methyl-1H-pyrazole. This should be collected in its own designated hazardous waste container.
-
Contaminated Solid Waste: This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical. These items should be collected in a separate, clearly labeled, lined container.
Causality: Never mix different chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
Step 3: Labeling the Hazardous Waste Container Proper labeling is a key requirement under RCRA.[10] The label must be securely affixed to the container and contain the following information:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "1-Cyclopentyl-3-methyl-1H-pyrazole" .
-
The approximate percentage of each component if it is a mixture.
-
The relevant hazard characteristics (e.g., Irritant, Harmful).
-
The date on which waste was first added to the container (the "accumulation start date").
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 4: Storage in the Laboratory Waste containers must be kept closed except when adding waste.[11] Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation.[9] Utilize secondary containment (such as a plastic tub) to contain any potential leaks or spills.
Final Disposal Procedures
Chemical waste such as 1-Cyclopentyl-3-methyl-1H-pyrazole cannot be disposed of via standard trash or sanitary sewer systems.[10] The only acceptable method is through your institution's EHS-approved hazardous waste management program.
-
Request a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your institutional and local regulations), submit a chemical waste pickup request to your EHS department.[9][12]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: High-temperature incineration is the most common and effective disposal method for organic chemical waste, as it ensures complete destruction of the compound.
Handling Empty Containers
Even "empty" containers that held 1-Cyclopentyl-3-methyl-1H-pyrazole must be managed as hazardous waste. The residual chemical can still pose a risk.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[11]
-
For acutely hazardous wastes, the first three rinses must be collected. While it is not confirmed that this compound is acutely hazardous, adopting this more stringent practice is a prudent safety measure.
-
After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.
Data Summary Table
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on potential hazards of skin/eye irritation and general EPA/RCRA regulations for laboratory chemicals.[10][13] |
| Primary Container | HDPE or Glass Bottle with Screw Cap | Ensures chemical compatibility and prevents leaks. |
| Labeling | "Hazardous Waste", Full Chemical Name, Hazards, Accumulation Date | Complies with RCRA regulations and ensures safe handling.[10] |
| Waste Segregation | Separate pure chemical from contaminated solids. Do not mix with other chemical wastes. | Prevents dangerous reactions and facilitates proper disposal. |
| On-Site Storage | Closed container in a designated satellite accumulation area with secondary containment. | Minimizes risk of spills and exposure. |
| Final Disposal Method | Collection by institutional EHS for incineration by a licensed contractor. | Ensures complete destruction and compliance with federal law.[1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste related to 1-Cyclopentyl-3-methyl-1H-pyrazole.
Caption: Decision workflow for proper disposal of 1-Cyclopentyl-3-methyl-1H-pyrazole waste.
References
-
RCRA: Resource Conservation & Recovery Act . HazChem Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA) . South Carolina Department of Environmental Services. [Link]
-
Resource Conservation and Recovery Act . Wikipedia. [Link]
-
Summary of the Resource Conservation and Recovery Act . U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Colorado Boulder. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . Chemistry Europe. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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- 5. Resource Conservation and Recovery Act (RCRA) | South Carolina Department of Environmental Services [des.sc.gov]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 13. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
